![molecular formula C10H24ClNO5 B2585343 2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride CAS No. 2375259-58-6](/img/structure/B2585343.png)

2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” is an organic synthesis intermediate and pharmaceutical intermediate . It is a colorless to yellowish liquid, with an amine-like odor . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Synthesis Analysis

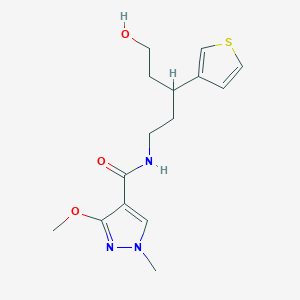

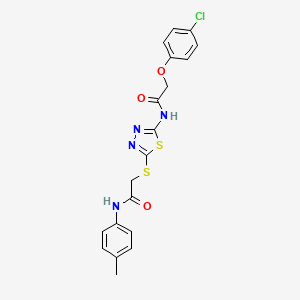

The synthesis of “2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” involves several steps. Under nitrogen protection, pyridine is added to a three-necked flask, followed by the addition of TsCl. The mixture is stirred at 0°C, then slowly raised to room temperature and stirred for 3-4 hours .Molecular Structure Analysis

The molecular structure of “2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” can be represented by the SMILES stringNCCOCCOCCOCCO . The empirical formula is C8H19NO4 , and the molecular weight is 193.24 . Chemical Reactions Analysis

“2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” is used in various chemical reactions. For instance, it is used as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .Physical And Chemical Properties Analysis

“2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” is a solid with a density of 1.0773 g/cm3 at 20 °C . It is miscible with water in all proportions .Scientific Research Applications

- Application : It is commonly used in the design of biokonjugates, which are molecules that combine different functional groups (e.g., proteins, peptides, or drugs) for targeted drug delivery or imaging purposes .

- Application : Researchers employ 2-(2-(2-(2-AEE)ethoxy)ethoxy)ethanol to modify oligonucleotides. For instance, it can be incorporated into oligonucleotide chains to introduce specific functional groups (e.g., disulfide or thiol) for various applications .

- Application : Scientists use 2-(2-(2-(2-AEE)ethoxy)ethoxy)ethanol as a component in water-soluble, radiometric, and fluorescent zinc sensors based on carboxamidoquinolin derivatives. These sensors help detect and quantify zinc ions in biological samples .

- Application : Researchers utilize it during laboratory-scale synthesis processes and in chemical biology research .

- Application : 2-(2-(2-(2-AEE)ethoxy)ethoxy)ethanol can be incorporated into coatings or surface treatments to improve adhesion, wettability, or other surface characteristics .

Biomedical Research and Drug Delivery

Oligonucleotide Modification

Zinc Sensor Development

Organic Synthesis Intermediates

Surface Modification and Coatings

Polymer Chemistry

Mechanism of Action

Target of Action

It is generally used as a molecular spacer/linker in the synthesis of bioconjugate materials .

Mode of Action

It is known to interact with its targets to facilitate the synthesis of bioconjugate materials .

Biochemical Pathways

It is used in the synthesis of bioconjugate materials, suggesting it may influence the pathways related to protein labeling and drug delivery .

Result of Action

It is known to be used in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Safety and Hazards

Future Directions

As an intermediate in organic synthesis and pharmaceuticals, “2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol” has potential applications in the development of new drugs and bioconjugate materials . Its use in reducing the adsorption of IgG when coated on carboxylic-terminated surfaces suggests potential applications in the development of immunoassays .

properties

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO5.ClH/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;/h12H,1-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKSMQXTZVRJIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-Amino-3,6,9,12-tetraoxatetradecan-1-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2585262.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B2585267.png)

![N-benzyl-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2585270.png)

![3-Phenyl-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2585273.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2585275.png)

![1-(4-methylbenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2585277.png)

![Tert-butyl (3aR,6aS)-2-(5-bromopyrazin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2585282.png)

![(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2585283.png)